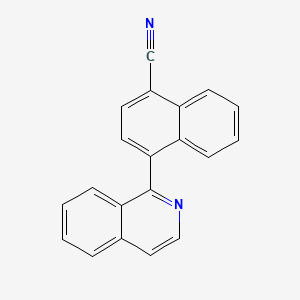

4-(Isoquinolin-1-yl)-1-naphthonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H12N2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

4-isoquinolin-1-ylnaphthalene-1-carbonitrile |

InChI |

InChI=1S/C20H12N2/c21-13-15-9-10-19(18-8-4-3-6-16(15)18)20-17-7-2-1-5-14(17)11-12-22-20/h1-12H |

InChI Key |

PMVYPJQSXQBJHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C4=CC=CC=C43)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Isoquinolin 1 Yl 1 Naphthonitrile

Retrosynthetic Analysis of the Chemical Compound

A logical retrosynthetic approach for 4-(isoquinolin-1-yl)-1-naphthonitrile involves the disconnection of the pivotal C-C bond that links the isoquinoline (B145761) and naphthonitrile moieties. This bond, located between the C1 position of the isoquinoline ring and the C4 position of the naphthalene (B1677914) ring, is the primary target for disconnection. This strategy simplifies the complex target molecule into two more manageable precursor molecules: a substituted 1-naphthonitrile (B165113) and a substituted isoquinoline.

This retrosynthetic disconnection gives rise to two potential synthetic pathways, contingent on the nature of the reactive functional groups installed on each precursor. In one pathway, the isoquinoline precursor can be functionalized with a leaving group (such as a halogen) at the C1 position, while the naphthonitrile precursor is equipped with an organometallic functionality (like a boronic acid or an organotin group) at the C4 position. The alternative pathway involves the reverse functionalization, where the naphthonitrile precursor bears the leaving group and the isoquinoline precursor possesses the organometallic component. The choice between these pathways is often dictated by the availability of starting materials and the anticipated reactivity of the precursors in the subsequent cross-coupling reaction.

Precursor Synthesis and Building Block Derivatization

The successful synthesis of this compound is critically dependent on the efficient preparation of its key building blocks: substituted 1-naphthonitriles and substituted isoquinolines. These precursors must be functionalized in a manner that allows for their effective union in the final cross-coupling step.

Synthesis of Substituted 1-Naphthonitriles

The preparation of a suitably functionalized 1-naphthonitrile precursor is a crucial step. One common strategy involves the synthesis of a 1-halo-4-naphthonitrile, which can then participate in cross-coupling reactions. For instance, 4-bromo-1-naphthonitrile can be synthesized from 1-methylnaphthalene in a multi-step process. This process includes the bromination of 1-methylnaphthalene to yield 4-bromo-1-methylnaphthalene, followed by a subsequent bromination to form 4-bromo-1-(bromomethyl)naphthalene. A Sommelet reaction can then convert this intermediate into 4-bromo-1-naphthaldehyde, which is then oximated to 4-bromo-1-naphthaldehyde oxime. The final step involves the dehydration of the oxime to furnish the desired 4-bromo-1-naphthonitrile google.com.

Alternatively, a more direct approach for introducing the cyano group is the cyanation of a halogenated naphthalene derivative. For example, α-bromonaphthalene can be converted to α-naphthonitrile by heating it with cuprous cyanide in pyridine (B92270) orgsyn.org.

Another important precursor is 4-cyano-1-naphthylboronic acid, which is commercially available and can be used directly in Suzuki-Miyaura cross-coupling reactions. The availability of this building block significantly streamlines the synthetic route.

Below is a table summarizing synthetic methods for 1-naphthonitrile precursors:

| Precursor | Starting Material | Key Reagents and Conditions | Yield (%) |

| 4-Bromo-1-naphthonitrile | 1-Methylnaphthalene | 1. Br2; 2. NBS, BPO; 3. Hexamethylenetetramine; 4. NH2OH·HCl, Et3N; 5. Cu(OAc)2·H2O, MeCN | 83-94.7% (over two steps from 4-bromo-1-naphthaldehyde) google.com |

| 1-Naphthonitrile | 1-Bromonaphthalene | CuCN, pyridine, 215–225 °C | 82-90% orgsyn.org |

Synthesis of Substituted Isoquinolines

Another approach to substituted isoquinolines involves palladium-catalyzed cross-coupling reactions to build the isoquinoline core itself. For instance, 3,4-disubstituted isoquinolines can be prepared from the palladium-catalyzed cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines with various halides fishersci.co.uk. While not directly yielding a 1-substituted isoquinoline for the final coupling, this highlights the modularity of isoquinoline synthesis.

For Suzuki-Miyaura coupling, an isoquinoline-1-boronic acid derivative would be an ideal coupling partner. The synthesis of such compounds can be achieved through the reaction of a 1-haloisoquinoline with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis. For example, 7-bromoisoquinoline can be converted to isoquinolin-7-yl-7-boronic acid ester by treatment with triisopropyl borate and n-butyllithium guidechem.com.

A summary of synthetic methods for isoquinoline precursors is presented in the table below:

| Precursor | Starting Material | Key Reagents and Conditions | Yield (%) |

| 1-Chloroisoquinoline | Isoquinoline N-oxide | POCl3, 105 °C | 85% google.comorganic-synthesis.com |

| Isoquinolin-7-yl-7-boronic acid ester | 7-Bromoisoquinoline | Triisopropyl borate, n-butyllithium, THF, -60 °C to -20 °C | 87.4% guidechem.com |

Direct Coupling and Cross-Coupling Strategies for Naphthonitrile-Isoquinoline Linkage

The cornerstone of the synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds between aromatic systems. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of the target molecule.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base libretexts.org. For the synthesis of this compound, this would typically involve the coupling of 1-chloroisoquinoline with 4-cyano-1-naphthylboronic acid. The reaction conditions generally require a palladium source, such as Pd(PPh3)4 or PdCl2(dppf), a base like Na2CO3 or K2CO3, and a suitable solvent system, which can be a mixture of an organic solvent and water organic-synthesis.comfishersci.co.uk.

The Stille coupling offers an alternative palladium-catalyzed method, utilizing an organotin compound as the organometallic partner wikipedia.orgorganic-chemistry.org. In this case, the reaction would involve the coupling of a 1-haloisoquinoline with a 4-organostannyl-1-naphthonitrile, or vice versa. Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback libretexts.orgorganic-chemistry.org.

The table below provides typical conditions for Suzuki-Miyaura cross-coupling reactions:

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) |

| Aryl bromide | Arylboronic acid | PdCl2(dppf) | 2 M Na2CO3 | Toluene/Dioxane (4:1) | 85 organic-synthesis.com |

| Aryl halide | Arylboronic acid | Pd(PPh3)4 | 2 M Na2CO3 | THF | 123 orgsyn.org |

Copper-Mediated Coupling Approaches

Copper-mediated coupling reactions, such as the Ullmann reaction, provide an alternative to palladium-catalyzed methods for the formation of biaryl linkages. The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides at high temperatures. More modern variations often use catalytic amounts of copper and can proceed under milder conditions.

For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of a 1-haloisoquinoline with a 4-halonaphthonitrile in the presence of a copper catalyst. Another possibility is the copper-catalyzed C-H arylation of isoquinoline itself with a 1-halo-4-naphthonitrile. Recent research has shown the utility of copper catalysis in the C-H arylation of pyridines and isoquinolines, offering a direct method for functionalization without the need for pre-installing an organometallic group on the isoquinoline ring fishersci.co.uknih.govorganic-chemistry.orgresearchgate.net. These reactions often employ a copper salt as the catalyst and may require specific ligands to facilitate the coupling.

While potentially offering a more cost-effective alternative to palladium, copper-mediated couplings can sometimes require harsher reaction conditions and may have a more limited substrate scope compared to their palladium-catalyzed counterparts.

Metal-Free Synthetic Routes

The construction of the C1-C4' bond between the isoquinoline and naphthalene rings without the use of transition metals represents a key challenge in the synthesis of this compound. Metal-free approaches are increasingly sought after to improve the environmental footprint and reduce costs. Plausible strategies often involve the generation of reactive intermediates such as radicals or iminium ions.

One potential metal-free approach involves an oxidative C-H activation and arylation. For instance, a method for the C1 arylation of N-alkyl-tetrahydroisoquinolines using aryl Grignard reagents mediated by an oxidant like diethyl azodicarboxylate (DEAD) has been demonstrated. This process proceeds through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic Grignard reagent. A similar strategy could be envisioned where a suitable naphthyl nucleophile is added to an activated isoquinoline precursor.

Another strategy could be a radical-based coupling. Photoredox catalysis, even when metal-free (using organic dyes), can generate aryl radicals from precursors like aryldiazonium salts. A photoredox-catalyzed direct C-H arylation of an isoquinoline core with an aryldiazonium salt has been reported for the synthesis of isoquinoline alkaloids and could be adapted for this purpose researchgate.net.

Furthermore, a facile one-pot, metal-free synthesis of 1-arylisoquinolines has been developed from aryl aldehydes and hydroxylamine. This method proceeds through the formation of an iminium ion intermediate, followed by cyclization and dehydrogenative aromatization to yield the 1-arylisoquinoline core nih.gov. Adapting this to include a 4-formyl-1-naphthonitrile precursor could provide a direct route to the target molecule.

| Methodology | Precursors | Key Intermediates | Potential Applicability |

| Oxidative C-H Arylation | N-Alkyl-tetrahydroisoquinoline, Naphthyl Grignard Reagent | Iminium ion | Formation of the C1-C4' bond on a reduced isoquinoline core, followed by aromatization. |

| Photoredox C-H Arylation | Isoquinoline, 4-Diazonium-1-naphthonitrile | Naphthyl radical | Direct coupling of the two pre-formed aromatic systems. researchgate.net |

| One-Pot Iminium Cyclization | 4-Formyl-1-naphthonitrile, Hydroxylamine, Aryl Acetic Acid | Iminium ion | Direct construction of the 1-arylated isoquinoline system. nih.gov |

Cycloaddition and Annulation Strategies for Core Structure Formation

Cycloaddition and annulation reactions are powerful tools for the construction of the polycyclic core of this compound, allowing for the rapid assembly of molecular complexity.

The Diels-Alder reaction, a cornerstone [4+2] cycloaddition, is a highly effective method for synthesizing six-membered rings, including the substituted benzene (B151609) ring of the naphthalene system. A plausible route to a 4-substituted-1-naphthonitrile precursor could involve the reaction of a suitably substituted 1,3-diene with a dienophile containing a cyano group, such as acrylonitrile researchgate.net. Subsequent aromatization would yield the naphthalene core. For example, the reaction of 1,4-naphthoquinone (B94277) with 1,3-butadiene can be used to synthesize the anthracene skeleton, demonstrating the utility of this approach for building fused aromatic rings youtube.com. While less direct, intramolecular dehydro-Diels-Alder reactions have also been employed to create arylnaphthalene structures nih.govnih.gov.

The isoquinoline core itself is not typically formed via a direct intermolecular [4+2] cycloaddition. However, intramolecular Diels-Alder reactions of precursors containing both a diene and a dienophile tethered by a nitrogen-containing chain can be a viable strategy for constructing the heterocyclic portion of the molecule. More commonly, isoquinoline synthesis relies on annulation strategies like the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of a β-phenylethylamine derivative organic-chemistry.org.

Photochemical reactions offer unique pathways to complex molecular architectures by accessing excited states with distinct reactivity. These methods can be employed to forge the key bonds in the this compound skeleton under mild conditions.

A potential photochemical strategy could involve the cyclization of a precursor designed to form one of the rings upon irradiation. For example, a visible light-mediated C-H hydroxyalkylation of isoquinolines that proceeds via a radical pathway has been reported researchgate.netnih.gov. This demonstrates that photochemical methods can be used to functionalize the isoquinoline core. An analogous C-H arylation under photochemical conditions could be envisioned for coupling the two main fragments.

Furthermore, photochemical synthesis of imidazo-isoquinolinone derivatives has been achieved through a photocatalytic decarboxylative radical addition/cyclization strategy acs.org. This highlights the potential of using radical cyclizations initiated by light to build fused heterocyclic systems related to the isoquinoline core. The formation of the naphthalene ring could also be approached photochemically. For instance, the photocyclization of hexatriene systems is a known method for forming six-membered rings, which can then be aromatized nih.gov.

| Strategy | Reaction Type | Target Moiety | Description |

| Diels-Alder Reaction | [4+2] Cycloaddition | Naphthonitrile | Reaction of a substituted diene with a cyano-containing dienophile, followed by aromatization. |

| Photochemical C-H Arylation | Radical Coupling | Full Skeleton | Light-mediated generation of a naphthyl radical which then couples with the isoquinoline C1 position. researchgate.net |

| Photochemical Cyclization | Radical Cyclization | Isoquinoline Core | Intramolecular cyclization of an appropriately substituted precursor to form the dihydropyridine ring of a tetrahydroisoquinoline, followed by oxidation. acs.org |

Post-Synthetic Functionalization and Derivatization of this compound

Once the core structure of this compound is assembled, its properties can be further tuned through post-synthetic modifications of either the naphthonitrile or the isoquinoline moiety nih.govescholarship.orgpearson.com.

The naphthonitrile portion of the molecule offers several sites for functionalization. The nitrile group itself can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. Reduction of the nitrile group, for example with lithium aluminum hydride, would yield a primary amine (an aminomethyl group).

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents (the cyano group and the isoquinolin-1-yl group) will determine the position of substitution. The cyano group is a deactivating, meta-directing group. The isoquinolin-1-yl group is also expected to be deactivating. Electrophilic attack on naphthalene itself preferentially occurs at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate pearson.comwordpress.comyoutube.comonlineorganicchemistrytutor.comnih.gov. However, in this substituted system, the precise location of further substitution would depend on the reaction conditions and the interplay of the electronic effects of the existing groups.

The isoquinoline ring system can also be functionalized. As an electron-deficient heterocycle, the pyridine ring of the isoquinoline is susceptible to nucleophilic attack, though the C1 position is already substituted in the target molecule.

A more common approach for functionalizing such heterocycles is through radical reactions, such as the Minisci reaction. This reaction allows for the introduction of alkyl or acyl groups onto the electron-deficient ring, typically at the positions ortho or para to the nitrogen atom that are not part of the fused benzene ring. However, given the substitution at C1, reactivity at other positions on the pyridine ring would need to be considered.

Electrophilic aromatic substitution on the isoquinoline ring will occur on the fused benzene ring, which is more electron-rich than the pyridine part. The nitrogen atom directs electrophiles to the C5 and C8 positions. Recent studies have also shown that meta-C-H functionalization of isoquinolines is possible through a dearomatization-rearomatization process, allowing for the introduction of a wide range of functional groups researchgate.net.

| Moiety | Reaction Type | Reagents | Product Functional Group |

| Naphthonitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |

| Naphthonitrile | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl |

| Naphthonitrile | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro |

| Isoquinoline | Electrophilic Substitution | Br₂/FeBr₃ | Bromo (at C5/C8) |

| Isoquinoline | Minisci Reaction (Radical Acylation) | RCO₂H, (NH₄)₂S₂O₈, AgNO₃ | Acyl |

| Isoquinoline | meta-C-H Functionalization | Various | Trifluoromethyl, Halo, etc. researchgate.net |

Introduction of Peripheral Substituents

The introduction of peripheral substituents onto the core structure of this compound is a key strategy for modulating its physicochemical and pharmacological properties. These modifications can be directed to either the naphthalene or the isoquinoline ring systems. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic rings.

The naphthalene ring of this compound is substituted with a cyano group at the 1-position and an isoquinolin-1-yl group at the 4-position. The cyano group is a well-established deactivating group and a meta-director in electrophilic aromatic substitution reactions, due to its strong electron-withdrawing nature. Conversely, the isoquinolin-1-yl group, being an aromatic heterocycle, is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. The interplay of these opposing effects, along with the inherent reactivity of the naphthalene core, dictates the position of further substitution.

Similarly, the isoquinoline moiety is substituted at the 1-position with the bulky 4-cyano-1-naphthyl group. Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring portion, favoring positions 5 and 8. However, the steric hindrance imposed by the naphthonitrile substituent at the C1 position may influence the accessibility of these sites to incoming electrophiles.

Methodologies for the introduction of peripheral substituents can be broadly categorized into electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Nitration: The introduction of a nitro group (–NO₂) can serve as a handle for further functionalization, such as reduction to an amino group. The nitration of this compound can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid.

On the Naphthalene Ring: The directing effects of the cyano and isoquinolinyl groups are crucial. The cyano group at C1 directs meta, to positions C3 and C8, while the isoquinolinyl group at C4 directs ortho, to positions C3 and C5, and para, to position C8. The convergence of these directing effects suggests that positions 3, 5, and 8 are potential sites for nitration. Steric hindrance from the isoquinoline ring might disfavor substitution at C3 and C5, potentially making C8 the most favored position.

On the Isoquinoline Ring: Standard nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. In the case of this compound, the bulky substituent at C1 might sterically hinder the approach of the electrophile to the C8 position, potentially favoring substitution at C5.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) provides a versatile handle for subsequent cross-coupling reactions. Halogenation can be achieved using various reagents, such as N-halosuccinimides (NCS, NBS, NIS) or elemental halogens in the presence of a Lewis acid.

On the Naphthalene Ring: Similar to nitration, the regioselectivity of halogenation will be influenced by the existing substituents. The combined directing effects would likely favor substitution at positions 3, 5, and 8.

On the Isoquinoline Ring: Halogenation of the isoquinoline ring is also possible, likely at the 5 or 8 positions, depending on steric factors.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic rings. wikipedia.org These reactions are typically catalyzed by strong Lewis acids like aluminum chloride. wikipedia.org

On the Naphthalene Ring: The deactivating effect of the cyano group makes Friedel-Crafts reactions on the naphthalene ring challenging. However, under forcing conditions, substitution might be possible, with the regioselectivity guided by the isoquinolinyl group towards positions 3, 5, and 8.

On the Isoquinoline Ring: The isoquinoline ring is generally more susceptible to Friedel-Crafts reactions than the deactivated naphthalene ring. Acylation would likely occur at the 5-position.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) can be achieved by treatment with fuming sulfuric acid. wikipedia.org This reaction is reversible, which can be useful for protecting a specific position. wikipedia.org

On the Naphthalene Ring: The regioselectivity is expected to follow the same principles as other electrophilic substitutions, favoring positions 3, 5, and 8.

On the Isoquinoline Ring: Sulfonation of the isoquinoline ring would likely occur at the 5-position.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing cyano group on the naphthalene ring and the nitrogen atom in the isoquinoline ring makes both systems susceptible to nucleophilic aromatic substitution, particularly if a good leaving group, such as a halogen, is present. For instance, a halogenated derivative of this compound could react with various nucleophiles (e.g., alkoxides, amines, thiols) to introduce a wide range of functional groups.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A halogenated derivative of this compound can serve as a versatile substrate for these reactions.

Suzuki-Miyaura Coupling: Reaction of a bromo or iodo derivative with a boronic acid or ester in the presence of a palladium catalyst can introduce new aryl or alkyl groups.

Sonogashira Coupling: Coupling of a halo-derivative with a terminal alkyne using a palladium and copper co-catalyst system can install an alkyne functionality.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halo-derivative with an amine can be used to introduce amino substituents.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can introduce a vinyl group.

These cross-coupling reactions offer a highly modular approach to the synthesis of a diverse library of peripherally substituted this compound derivatives.

Research Findings on Peripheral Substitution

While specific experimental data on the peripheral substitution of this compound is limited in the public domain, the reactivity of the parent naphthalene and isoquinoline ring systems provides a strong basis for predicting the outcomes of such reactions.

The following table summarizes the expected major products of electrophilic substitution on the naphthalene and isoquinoline rings of this compound, based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Expected Major Product(s) on Naphthalene Ring | Expected Major Product on Isoquinoline Ring |

| Nitration | HNO₃, H₂SO₄ | 4-(Isoquinolin-1-yl)-8-nitro-1-naphthonitrile | 4-(5-Nitroisoquinolin-1-yl)-1-naphthonitrile |

| Bromination | Br₂, FeBr₃ | 8-Bromo-4-(isoquinolin-1-yl)-1-naphthonitrile | 4-(5-Bromoisoquinolin-1-yl)-1-naphthonitrile |

| Acylation | RCOCl, AlCl₃ | 4-(Isoquinolin-1-yl)-8-acyl-1-naphthonitrile | 4-(5-Acylisoquinolin-1-yl)-1-naphthonitrile |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid | This compound-5'-sulfonic acid |

It is important to note that these are predicted outcomes, and the actual regioselectivity may be influenced by reaction conditions and steric factors. Experimental validation is necessary to confirm these predictions.

Spectroscopic and Advanced Structural Elucidation Techniques for 4 Isoquinolin 1 Yl 1 Naphthonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of 4-(isoquinolin-1-yl)-1-naphthonitrile, offering detailed insights into the proton and carbon environments.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

The ¹H NMR spectrum is characterized by a series of signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. The protons on the isoquinoline (B145761) and naphthalene (B1677914) ring systems exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) based on their electronic environment and proximity to neighboring protons. Protons adjacent to the nitrogen atom in the isoquinoline ring or influenced by the anisotropic effect of the nitrile group in the naphthalene ring are expected to be shifted downfield. chemicalbook.comnih.govchemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing signals for all 20 carbon atoms. organicchemistrydata.orgchemicalbook.com The spectrum is distinguished by the signal for the nitrile carbon (C≡N), which typically appears in the δ 117-125 ppm range. The quaternary carbons, including the one at the junction of the two ring systems (C1 of isoquinoline and C4 of naphthalene), are identifiable by their lack of signal in DEPT-135 experiments and their relatively lower intensity. Aromatic carbons resonate in the approximate range of δ 120-150 ppm. nih.govresearchgate.net

Expected ¹H NMR Chemical Shifts (Based on data for isoquinoline and 1-naphthonitrile)

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| Isoquinoline Protons | 7.5 - 9.3 | d, t, m |

| Naphthalene Protons | 7.6 - 8.5 | d, t, dd, m |

Expected ¹³C NMR Chemical Shifts (Based on data for isoquinoline and 1-naphthonitrile)

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| Nitrile Carbon (-CN) | 117 - 125 |

| Aromatic CH Carbons | 120 - 135 |

| Aromatic Quaternary C | 125 - 160 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the isolated spin systems of the isoquinoline and naphthalene rings. sdsu.edu Cross-peaks in the COSY spectrum connect signals from adjacent protons, allowing for the sequential assignment of protons around each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This provides unambiguous one-bond (¹J_CH) connectivity information, pairing the assigned protons from the ¹H NMR spectrum with their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this compound, as it reveals long-range (two- and three-bond, ²J_CH and ³J_CH) correlations between protons and carbons. youtube.comresearchgate.net The key correlation that confirms the link between the two main structural units is the one between the protons on one ring system and the quaternary carbons on the other. For instance, a cross-peak between the H-8 proton of the isoquinoline ring and the C-4 carbon of the naphthalene ring would definitively establish the connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the preferred conformation or orientation of the isoquinoline ring relative to the naphthalene ring. For example, a spatial correlation between the H-8 proton of the isoquinoline and the H-5 proton of the naphthalene ring would indicate a specific rotational arrangement.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is defined by specific absorption bands corresponding to the vibrational frequencies of its bonds. amazonaws.com

The most diagnostic peak in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2220-2230 cm⁻¹. nist.gov Other significant absorptions include those for aromatic C-H stretching (typically above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

Key IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2230 | Strong |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides essential information on the compound's molecular weight and offers clues to its structure through the analysis of fragmentation patterns.

HRMS is employed to determine the precise molecular mass of the compound with high accuracy. amazonaws.com For this compound, with a chemical formula of C₂₀H₁₂N₂, the calculated monoisotopic mass is 280.1000 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value for the protonated molecule [M+H]⁺ (281.1073) confirms the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. nih.gov For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the bond between the isoquinoline and naphthalene rings.

Loss of small molecules such as HCN (hydrogen cyanide) from either the nitrile group or the isoquinoline ring.

Fragmentation of the isoquinoline ring system itself, a pattern commonly observed for isoquinoline alkaloids. nih.gov

Analysis of these fragments helps to piece together the connectivity of the parent molecule, corroborating the structural details derived from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic structure of conjugated systems such as this compound. The molecule is composed of two major chromophoric units, isoquinoline and naphthalene, linked by a single bond. This arrangement allows for significant π-conjugation across the molecule, which heavily influences its electronic absorption properties.

The UV-Vis spectrum of this compound is expected to be complex, featuring multiple absorption bands corresponding to various π→π* transitions within the aromatic systems. The electronic transitions of the individual naphthalene and isoquinoline rings are perturbed by their conjugation, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In general, the absorption spectrum of naphthalene displays two main bands, a stronger band (¹La) around 275 nm and a weaker, vibrationally structured band (¹Lb) near 312 nm. researchgate.net Isoquinoline derivatives also exhibit characteristic absorptions in the UV region. mdpi.com The coupling of these two systems in this compound, along with the electron-withdrawing nature of the nitrile group (-CN) on the naphthalene ring, is anticipated to cause a red-shift (bathochromic shift) of these absorption bands. This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The extended conjugation allows for delocalization of π-electrons over the entire molecular framework. This delocalization is a key factor in the photophysical properties of such compounds. researchgate.net The intensity of the absorption bands, quantified by the molar absorptivity, provides information about the probability of the corresponding electronic transitions. For highly conjugated systems, these values are typically large.

Table 1: Representative UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| I | ~320-340 | ~10,000 - 15,000 | π→π* (Naphthalene ¹Lb-like) |

| II | ~280-300 | ~20,000 - 30,000 | π→π* (Naphthalene ¹La-like) |

Note: The data in this table is hypothetical and intended to be representative based on the spectroscopic properties of the constituent aromatic systems and related compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a molecule like this compound, this technique can provide invaluable information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

A key structural feature of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this case, the steric hindrance between the hydrogen atom at the 8-position of the naphthalene ring and the hydrogen atom at the 8-position of the isoquinoline ring, as well as the cyano group, can restrict free rotation around the C-C bond connecting the two aromatic systems. This restriction can give rise to stable, non-interconverting enantiomers.

X-ray crystallography can unambiguously determine the absolute stereochemistry of a chiral molecule if a single crystal of one enantiomer is analyzed, often through the use of anomalous dispersion. For racemic mixtures that crystallize as a conglomerate (a physical mixture of enantiopure crystals), it is also possible to determine the structure of each enantiomer. acs.org

Although a crystal structure for this compound has not been reported, we can anticipate the key structural parameters that would be determined from such an analysis.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Value/Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic crystal lattice classification |

| Space Group | e.g., P2₁/c (for a racemate), P2₁ (for a chiral crystal) | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Dimensions and angles of the unit cell |

| Dihedral Angle (Isoquinoline-Naphthalene) | To be determined | Defines the atropisomeric conformation |

| Key Bond Lengths (C-C, C-N) | To be determined | Confirms the covalent structure |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, particularly circular dichroism (CD) spectroscopy, are powerful for studying chiral molecules. nih.gov Since this compound can exist as a pair of enantiomers due to atropisomerism, CD spectroscopy is an ideal method for their characterization in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative bands, known as Cotton effects, at the wavelengths of electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional structure of the molecule, making CD a "fingerprint" of a specific enantiomer.

For the enantiomers of this compound, one would expect to observe mirror-image CD spectra. For instance, if the (P)-atropisomer exhibits a positive Cotton effect at a certain wavelength, the (M)-atropisomer will show a negative Cotton effect of equal magnitude at the same wavelength. mdpi.com This property allows for the determination of the enantiomeric excess (ee) of a sample. researchgate.netnih.gov

The CD spectrum of this compound would be expected to show Cotton effects in the regions of the π→π* transitions observed in the UV-Vis spectrum. The exciton (B1674681) coupling between the electronic transition moments of the isoquinoline and naphthalene chromophores would likely give rise to strong bisignate Cotton effects, the sign of which could be correlated to the absolute configuration (P or M) of the atropisomer.

While no experimental CD data for this specific compound is available, a hypothetical table can illustrate the expected results for a pair of enantiomers.

Table 3: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Wavelength (nm) | (P)-atropisomer ΔA (mdeg) | (M)-atropisomer ΔA (mdeg) |

|---|---|---|

| ~330 | + | - |

| ~290 | - | + |

Note: The data in this table is hypothetical and illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers.

Theoretical and Computational Investigations of 4 Isoquinolin 1 Yl 1 Naphthonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 4-(isoquinolin-1-yl)-1-naphthonitrile. These methods provide a quantum mechanical description of the molecule, offering precise data on its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable geometric configuration (geometry optimization) and to analyze its electronic properties. researchgate.netfigshare.com This level of theory has been shown to provide reliable results for similar isoquinoline-based systems. researchgate.netfigshare.com

The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy state of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in studies of related isoquinoline (B145761) derivatives, DFT has been used to accurately predict these parameters, which align well with experimental data where available. researchgate.net The electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its reactivity and spectroscopic behavior. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Isoquinoline Moiety (Illustrative) Note: This table is illustrative, based on typical data from DFT calculations on isoquinoline derivatives. researchgate.net Actual values for this compound would require specific calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Angle | C-N-C | ~117° |

| Bond Angle | C-C-C (aromatic) | ~120° |

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These methods are particularly useful for benchmarking the results obtained from DFT and for investigating phenomena where electron correlation is critical. For complex molecules like this compound, ab initio calculations can yield highly accurate predictions of ionization potentials, electron affinities, and electronic transition energies.

Molecular Orbital Analysis

The study of molecular orbitals (MOs) is essential for understanding the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are central to describing a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

A smaller HOMO-LUMO gap generally indicates that a molecule is more easily polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For similar isoquinoline structures, DFT calculations have been used to determine these energy levels. For example, a study on the parent isoquinoline molecule using the B3LYP/6-311++G(d,p) level of theory calculated the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. figshare.com The analysis of the frontier orbitals for this compound would reveal the distribution of electron density and help predict the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following data for the parent isoquinoline is provided for context. figshare.com Specific values for this compound would require dedicated computational analysis.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.581 |

| LUMO | 1.801 |

| Energy Gap (ΔE) | 3.78 |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is a key determinant of its interactions with other molecules. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular charge transfer. nih.gov Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface.

ESP maps highlight regions of positive and negative electrostatic potential. Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions signify areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For a molecule like this compound, the ESP map would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the nitrile group, indicating their role as potential hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. The molecule can adopt different conformations due to rotation around the single bond connecting the isoquinoline and naphthonitrile moieties.

Conformational analysis aims to identify the most stable conformations (conformers) and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govchemrxiv.org For this compound, MD simulations could reveal the preferred dihedral angle between the two aromatic systems and the timescale of conformational transitions, offering a more complete picture of its behavior under realistic conditions. nih.gov

Exploring Stable Conformations and Energy Barriers

The three-dimensional arrangement of a molecule, or its conformation, is fundamental to its properties and reactivity. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the isoquinoline and naphthalene (B1677914) rings. Computational methods, particularly those based on quantum mechanics, are employed to map the potential energy surface associated with this rotation.

By systematically rotating the dihedral angle between the two aromatic systems and calculating the corresponding energy, a conformational energy profile can be generated. This profile reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. The relative energies of the stable conformers indicate their population distribution at a given temperature, while the heights of the energy barriers provide information about the rate of interconversion between them.

For analogous bicyclic aromatic systems, it is common to find that planar or near-planar conformations are often the most stable due to the maximization of π-system conjugation. However, steric hindrance between the hydrogen atoms on the isoquinoline and naphthalene rings can lead to non-planar ground state conformations. The computational investigation of related tetrahydroisoquinoline derivatives has highlighted the importance of intramolecular interactions, such as hydrogen bonds, in determining the final conformation. nih.govresearchgate.net

Table 1: Hypothetical Torsional Energy Profile Data for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.0 | Eclipsed (Transition State) |

| 30 | 1.5 | Skewed |

| 60 | 0.0 | Gauche (Stable Conformer) |

| 90 | 2.5 | Bisected (Transition State) |

| 120 | 0.2 | Skewed (Stable Conformer) |

| 180 | 6.0 | Eclipsed (Transition State) |

Note: This table is illustrative and represents the type of data generated from a conformational analysis. The values are not based on actual experimental or computational results for this compound.

Dynamic Behavior in Solution and in Interacting Systems

While static conformational analysis provides a snapshot of the molecule's preferred shapes, its behavior in a real-world environment, such as in solution or when interacting with other molecules, is dynamic. Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic processes. nih.govresearchgate.net

In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, offering a detailed view of its conformational fluctuations, solvent interactions, and binding dynamics. For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences and rotational freedom.

Furthermore, when studying the interaction of this compound with a biological target, such as a protein, MD simulations can provide insights into the stability of the binding pose and the key interactions that maintain the complex. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding.

Spectroscopic Property Prediction from Computational Models

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nih.gov The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the NMR chemical shifts of carbon-13 and proton nuclei with a high degree of accuracy. researchgate.net

The process involves first optimizing the geometry of the molecule at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane. The accuracy of these predictions has been significantly enhanced by the development of sophisticated computational methods and basis sets. nih.govst-andrews.ac.ukmdpi.com Comparing the predicted NMR spectrum with the experimental one can confirm a proposed structure or help to assign specific signals to particular atoms in the molecule. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Naphthyl) | 132.5 | 133.1 |

| C4 (Naphthyl) | 135.8 | 136.2 |

| C1' (Isoquinolinyl) | 152.1 | 152.9 |

| CN (Nitrile) | 118.0 | 117.5 |

Note: This table is a representative example of how computational NMR data is presented and compared with experimental results. The values are hypothetical.

Theoretical UV-Vis Absorption Spectra and Photophysical Parameters

The electronic transitions within a molecule that give rise to its absorption of ultraviolet and visible light can be modeled using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved (e.g., π to π* transitions).

For a conjugated aromatic system like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands. Computational modeling can help to assign these bands to specific electronic excitations within the molecule. For instance, calculations on related 1,4-naphthoquinone (B94277) systems have been used to interpret their electronic spectra. researchgate.netresearchgate.net

Beyond the absorption spectrum, computational methods can also predict various photophysical parameters, such as the energies of the lowest singlet and triplet excited states, which are crucial for understanding the molecule's potential fluorescence or phosphorescence properties.

Table 3: Illustrative Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 280 | 0.80 | HOMO → LUMO+1 |

Note: This table illustrates the kind of data obtained from TD-DFT calculations. The values are for demonstration purposes only.

Molecular Docking and Binding Affinity Predictions (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govmdpi.com The scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

The results of a molecular docking study can provide valuable hypotheses about the potential biological targets of a compound and the specific interactions that mediate its binding. For example, docking studies on similar quinoline (B57606) and isoquinoline derivatives have been used to understand their interactions with various enzymes. nih.govnih.gov These predictions can then guide further experimental studies, such as site-directed mutagenesis and co-crystallization, to validate the binding mode.

Table 4: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Tyr23, Phe88, Leu102 |

| 2 | -8.1 | Val45, Ile67, Trp150 |

| 3 | -7.9 | Ser24, His90, Met105 |

Note: This table is a simplified representation of the output from a molecular docking simulation and is purely illustrative.

Information regarding the mechanistic studies of the chemical reactivity of this compound is not available in publicly accessible literature.

Following a comprehensive search of scientific databases and academic publications, no specific research was found detailing the mechanistic studies, reaction pathways, kinetic data, or transient species of the compound this compound. The information required to populate the requested article structure does not appear to be published.

General principles related to the topics in the outline are well-established in the field of physical organic chemistry:

Reaction Pathways and Transition States: The reactivity of a molecule is fundamentally determined by its electronic structure. The isoquinoline and naphthonitrile moieties both possess distinct electronic features that would influence potential reaction pathways. The nitrogen atom in the isoquinoline ring can act as a nucleophile or a base, while the aromatic rings can undergo electrophilic or nucleophilic substitution. The nitrile group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack but can activate it for nucleophilic attack. Computational chemistry is often employed to model transition states, which are high-energy, transient configurations of atoms that exist for fractions of a second during a chemical reaction. researchgate.netlibretexts.org

Kinetic Studies: Kinetic studies are essential for understanding reaction mechanisms. By systematically varying the concentrations of reactants and measuring the effect on the reaction rate, a rate law can be determined. youtube.comyoutube.comyoutube.com The rate law provides insight into the molecularity of the rate-determining step of the reaction. uoanbar.edu.iqorganic-chemistry.org From the temperature dependence of the rate constant, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated, providing further details about the transition state. physchemres.orgmdpi.comresearchgate.netrsc.org

Intermediates and Transient Species: Many chemical reactions proceed through the formation of unstable intermediates. These species, which can include carbocations, carbanions, or radicals, exist in small energy wells along the reaction coordinate between the reactants and products. researchgate.net Specialized techniques, such as flash photolysis or low-temperature spectroscopy, are often required to detect and characterize these short-lived species.

While these general principles would apply to the study of this compound, the specific experimental data and research findings necessary to write a detailed article as per the requested outline are not available. Research on related structures, such as other isoquinoline pharmaguideline.comresearchgate.net or naphthoquinone derivatives, mdpi.com has been published, but this information cannot be directly extrapolated to the subject compound with scientific accuracy.

Mechanistic Studies of Chemical Reactivity of 4 Isoquinolin 1 Yl 1 Naphthonitrile

Investigation of Intermediates and Transient Species

Spectroscopic Detection of Intermediates

No published studies were found that report the use of spectroscopic techniques to detect reaction intermediates in transformations involving 4-(Isoquinolin-1-yl)-1-naphthonitrile.

Trapping Experiments and Derivatization of Intermediates

There is no available literature detailing trapping experiments or the derivatization of intermediates to elucidate the reaction mechanisms of this compound.

Stereochemical Aspects of Chemical Transformations

Information regarding the stereochemical outcomes of reactions involving this compound is not present in the available scientific literature.

Influence of Catalysis on Reaction Mechanisms

While catalysis is a cornerstone of modern organic synthesis, specific studies on the influence of either homogeneous or heterogeneous catalysis on the reaction mechanisms of this compound have not been documented.

Homogeneous Catalysis

There are no specific reports on the use of homogeneous catalysts to influence the reaction mechanisms of this compound.

Heterogeneous Catalysis

Similarly, no studies have been found that investigate the application of heterogeneous catalysts to the reactions of this compound and their mechanistic implications.

Advanced Applications and Functionalization Strategies for 4 Isoquinolin 1 Yl 1 Naphthonitrile

Photochemistry and Photophysical Properties

The photophysical properties of aromatic and heteroaromatic compounds are dictated by their electronic structure. The combination of the electron-donating isoquinoline (B145761) and the electron-accepting naphthonitrile within a single molecule suggests the potential for interesting photochemistry, including charge transfer phenomena.

Fluorescence and Phosphorescence Studies

Naphthalene (B1677914) derivatives are known for their characteristic fluorescence, and their photophysical properties can be tuned by substitution. nih.gov For instance, the introduction of silyl (B83357) groups at the 1- and 4-positions of naphthalene can cause bathochromic (red) shifts in absorption maxima and enhance fluorescence intensities. mdpi.com The basic naphthalene structure exhibits fluorescence with an excitation peak around 311 nm and an emission peak at 322 nm. aatbio.comresearchgate.net The quantum efficiency of fluorescence versus phosphorescence is influenced by the molecular structure, with rigid, planar structures like naphthalene favoring fluorescence. nih.govlibretexts.org

Isoquinoline and its derivatives also exhibit notable fluorescent properties. mdpi.com The emission characteristics are sensitive to substitution on the isoquinoline ring. For example, some 3-substituted isoquinoline derivatives show emission maxima in the near-ultraviolet region, ranging from 328 to 391 nm. mdpi.com The photophysical properties of such compounds, including molar absorptivity and quantum yield, are highly dependent on the solvent environment. mdpi.com

Interactive Table: Photophysical Properties of Related Aromatic Compounds

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_fl) | Solvent |

| Naphthalene | 311 nm | 322 nm | ~0.23 | Cyclohexane |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 nm | --- | 0.811 | 0.1 M H₂SO₄ |

| 1-(Isoquinolin-3-yl)-3-methylimidazolidin-2-one | 380 nm | 448 nm | 0.479 | 0.1 M H₂SO₄ |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | --- | --- | 0.85 | Cyclohexane |

Data is for related compounds and is intended for comparative purposes. The properties for 4-(isoquinolin-1-yl)-1-naphthonitrile may differ.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule after one of them has been photoexcited. wikipedia.orgedinst.com This process generates a charge-separated state. wikipedia.org The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excitation energy, often estimated using the Rehm-Weller equation. edinst.comyoutube.com

In the molecule this compound, the isoquinoline moiety can act as an electron donor, while the cyano-substituted naphthalene (naphthonitrile) can act as an electron acceptor. The cyano group is a strong electron-withdrawing group, which would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system, making it a better acceptor. Upon photoexcitation of the naphthalene part, an electron could be transferred from the isoquinoline donor, a process known as oxidative photoinduced electron transfer. nih.gov Conversely, excitation of the isoquinoline could lead to it accepting an electron from a separate donor molecule. The efficiency of such intramolecular PET processes is highly dependent on the distance and orbital overlap between the donor and acceptor components. edinst.comrsc.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Both isoquinoline and naphthalene derivatives are classes of materials explored for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netmdpi.com Quinoline-based materials, such as the well-known tris(8-hydroxyquinoline)aluminum (Alq3), have been widely used as electron transporting and emitting materials in OLEDs. researchgate.netsemanticscholar.org Modifications to the quinoline (B57606) structure can tune the emission color and improve device performance. mdpi.com

Naphthalene-based polymers and small molecules are also promising for OLEDs, particularly for blue emission, due to their wide bandgap and good photostability. nih.govmdpi.com The general structure of an OLED consists of several organic layers sandwiched between electrodes, where the injection and recombination of charge carriers in an emissive layer produce light. oled.com Materials like this compound, with distinct donor and acceptor moieties, could potentially be used as emitters or as host materials in the emissive layer of an OLED. researchgate.netresearchgate.net The use of such materials could lead to devices with specific emission colors, potentially in the blue or green region of the spectrum. mdpi.comtandfonline.com The performance of such devices would depend on factors like charge injection, transport, and the efficiency of radiative recombination within the material. rsc.org

Coordination Chemistry and Ligand Design

The nitrogen atom of the isoquinoline ring and the nitrile group of the naphthonitrile present potential coordination sites for metal ions, making this compound an interesting candidate as a ligand in coordination chemistry.

Synthesis of Metal Complexes with the Chemical Compound as a Ligand

The synthesis of metal complexes typically involves reacting a solution of a metal salt with a solution of the ligand. nih.govjchemlett.com Isoquinoline and its derivatives are well-known to coordinate to a variety of transition metals, such as iron and copper, primarily through the nitrogen atom. nih.govnih.gov Mixed ligand complexes, incorporating ligands like 8-hydroxyquinoline (B1678124) (an isomer of isoquinoline), have been synthesized with various transition metals including Co(II), Ni(II), and Cu(II). jchemlett.comresearchgate.netresearchgate.net

Given its structure, this compound could act as a bidentate ligand, coordinating to a metal center through both the isoquinoline nitrogen and the nitrile nitrogen, forming a stable chelate ring. Alternatively, it could act as a monodentate ligand, binding through only the more sterically accessible or electronically favorable isoquinoline nitrogen. The synthesis of complexes with this ligand would likely follow established procedures for similar N-heterocyclic ligands. nih.govjchemlett.com

Investigation of Metal-Ligand Interactions and Coordination Modes

The way a ligand binds to a metal center is referred to as its coordination mode. researchgate.netwikipedia.org For this compound, several coordination modes are possible. The isoquinoline nitrogen acts as a classic N-donor. The nitrile group can also coordinate to a metal, though it is generally a weaker donor than a pyridine-type nitrogen.

In related systems, ligands containing naphthalene and a coordinating group like a carboxylic acid have been shown to adopt numerous coordination modes, including monodentate, bidentate chelating, and various bridging modes that link multiple metal centers. mdpi.comresearchgate.netnih.gov Similarly, naphthyridine-based ligands (containing two nitrogen atoms) can act as chelating or bridging ligands, forming bimetallic complexes where two metals are held in close proximity. researchgate.netnih.gov

The specific coordination mode of this compound would depend on the metal ion, the solvent system, and the presence of other ligands. X-ray crystallography would be the definitive method to determine the precise structure and metal-ligand interactions in any resulting complexes. nih.gov Spectroscopic techniques such as IR and NMR would also provide valuable information on the ligand's binding.

Interactive Table: Common Coordination Modes of Related Ligands

| Ligand Type | Potential Coordination Sites | Common Coordination Modes | Metal Ion Examples |

| Isoquinoline Derivatives | Ring Nitrogen | Monodentate (N-donor) | Cu(II), Fe(II), Co(II), Ni(II) |

| Naphthyridine Derivatives | Two Ring Nitrogens | Bidentate (N,N'-chelating), Bridging | Cu(I), Zn(II), Co(II) |

| Carboxylate Ligands | Carboxyl Oxygens | Monodentate, Bidentate (chelating or bridging) | Various transition metals |

| Nitrile-containing Ligands | Nitrile Nitrogen | Monodentate (N-donor), Bridging | Various transition metals |

This table illustrates general coordination behaviors of related functional groups and ligand types.

Catalytic Applications of Metal Complexes (Excluding Specific Clinical Uses)

No data is available on the use of metal complexes of this compound in catalytic processes.

Supramolecular Chemistry and Self-Assembly

There is no information regarding the supramolecular properties of this specific compound.

Host-Guest Chemistry with Macrocyclic Receptors

No studies on the host-guest chemistry of this compound have been found.

Formation of Supramolecular Assemblies and Networks

The ability of this compound to form supramolecular assemblies or networks has not been documented.

Molecular Recognition Phenomena

There are no published findings on the molecular recognition capabilities of this compound.

Material Science Applications (Excluding Biological/Clinical Materials)

Incorporation into Polymeric Structures

No research detailing the incorporation of this compound into polymeric structures is available.

Following a comprehensive search of available scientific literature and research databases, it has been determined that there is currently no specific published information available for the chemical compound This compound concerning the advanced applications and functionalization strategies outlined in the requested article structure.

Specifically, searches for data pertaining to the following topics for this particular compound did not yield any relevant results:

Chemical Probe Development:There is no available research on the development of this compound as a chemical probe.

Use as a Chemical Tool in Mechanistic Investigations:No published work describes the application of this compound as a tool to investigate biological or chemical mechanisms.

While the broader class of isoquinoline and naphthalene derivatives has been a subject of scientific inquiry for various applications, including materials science and medicinal chemistry, the specific compound This compound does not appear to have been a focus of published research in the advanced areas specified. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the request, is not possible at this time.

No Publicly Available Data on the Biological Interactions of this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific information was found regarding the biological interactions and mechanistic pathways of the chemical compound this compound.

Extensive searches were conducted to locate studies detailing the molecular targets, enzyme inhibition, receptor binding, cellular uptake, and effects on biochemical pathways of this specific compound. These searches included various keyword combinations, such as the compound's name, potential synonyms, and its constituent chemical moieties in conjunction with terms related to biological activity and mechanism of action.

The search results did yield information on related but structurally distinct compounds, including various derivatives of isoquinoline and 1,4-naphthoquinone (B94277). This body of research indicates that these broader classes of molecules can exhibit significant biological activities. For instance, some isoquinoline derivatives have been investigated for their roles as enzyme inhibitors, including for phosphodiesterases and cyclin-dependent kinases. Similarly, various 1,4-naphthoquinone compounds have been studied for their potential as anticancer and antimicrobial agents, with proposed mechanisms including the generation of reactive oxygen species and DNA intercalation.

However, it is crucial to emphasize that these findings are not directly applicable to this compound. The specific arrangement of the isoquinoline and naphthonitrile groups in this particular structure dictates its unique chemical properties and, consequently, its biological activity. Without dedicated research on this exact compound, any discussion of its potential biological interactions would be purely speculative and fall outside the scope of established scientific findings.

Therefore, the requested article, with its detailed outline focusing on the specific biological interactions and mechanistic pathways of this compound, cannot be generated at this time due to the absence of the necessary scientific data in the public domain. Further experimental research is required to elucidate the biological profile of this compound.

Potential Biological Interactions and Mechanistic Pathways of 4 Isoquinolin 1 Yl 1 Naphthonitrile

Influence on Biochemical Pathways and Cellular Processes (Mechanistic Level)

Impact on Metabolic Processes

There is no specific data detailing the impact of 4-(Isoquinolin-1-yl)-1-naphthonitrile on metabolic processes. However, compounds containing the naphthoquinone core, which is structurally related to the naphthonitrile group, have been studied for their effects on cellular metabolism. For instance, some 1,4-naphthoquinone (B94277) derivatives have been investigated for their ability to interfere with glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. nih.gov These compounds can modulate cellular oxygen consumption rates. nih.gov

The isoquinoline (B145761) alkaloid berberine, on the other hand, is well-known for its effects on metabolic pathways, including the activation of AMP-activated protein kinase (AMPK), which plays a central role in regulating cellular energy homeostasis. While a direct link cannot be established, the presence of the isoquinoline scaffold in this compound suggests a potential, though unconfirmed, for interaction with metabolic regulatory pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

No specific structure-activity relationship (SAR) studies have been published for this compound. However, SAR studies on related quinoline (B57606) and naphthoquinone derivatives can provide insights into how structural modifications might influence biological activity.

Design and Synthesis of Analogs for SAR Analysis

The design and synthesis of analogs are crucial for understanding SAR. For related compound classes, researchers have systematically modified core structures to probe the impact on biological activity. For example, in the development of anticancer agents based on the 1,4-naphthoquinone scaffold, various functional groups have been introduced to enhance potency and selectivity. nih.gov Synthetic strategies often involve nucleophilic substitution reactions to introduce diverse side chains. nih.govnih.gov

For isoquinoline derivatives, SAR studies have been conducted by synthesizing analogs with different substituents on the isoquinoline ring. For instance, in a series of N-(2-arylethyl) isoquinoline derivatives, the presence of a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position was found to be important for their activity as CD36 antagonists. nih.gov

A hypothetical SAR study for this compound would likely involve:

Modification of the substitution pattern on the isoquinoline and naphthalene (B1677914) rings.

Alteration of the cyano group to other functional groups such as amides, esters, or carboxylic acids.

Varying the point of attachment of the isoquinoline ring to the naphthalene scaffold.

Correlation of Structural Modifications with Biological Mechanisms

In the absence of direct research on this compound, we can refer to SAR studies of analogous compounds to hypothesize potential correlations. For some quinoline-based anticancer agents, it has been observed that the presence of a cyano group at the C-3 position of the quinoline ring can be important for their activity. nih.gov This suggests that the nitrile group in this compound could be a key pharmacophoric feature.

Furthermore, studies on other naphthoquinone derivatives have shown that modifications to the quinone ring system can significantly alter their mechanism of action, for instance, by influencing their ability to act as proteasome inhibitors. nih.gov The replacement of a chlorine atom with different amine substituents has been shown to be critical for the inhibitory activity of certain naphthoquinone analogs. nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of complex heterocyclic systems such as 4-(Isoquinolin-1-yl)-1-naphthonitrile often presents challenges in terms of yield, selectivity, and scalability. Future research should prioritize the development of more efficient and selective synthetic methodologies. A promising avenue lies in the application of modern catalytic systems. For instance, transition metal-catalyzed cross-coupling reactions could be explored to construct the core structure. Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of molecular complexity from simple starting materials. nih.gov The development of an MCR-based approach to this compound could significantly enhance synthetic efficiency. Researchers could also investigate C-H activation strategies, which have emerged as a powerful tool for the direct functionalization of aromatic systems, potentially offering a more atom-economical route to the target compound and its derivatives. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High efficiency and selectivity | Development of novel catalysts and optimization of reaction conditions. |

| Multicomponent Reactions | Rapid generation of molecular diversity | Design of novel MCRs tailored for the synthesis of the target scaffold. nih.gov |

| C-H Activation | Atom economy and reduced waste | Identification of suitable directing groups and catalysts for regioselective functionalization. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways